

Unveiling the Molecular Architecture: A Technical Guide to DSPE-PEG-Maleimide 5000

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Compound of Interest

Compound Name: DSPE-PEG-Maleimide, MW 5000

Cat. No.: B15573053

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For Researchers, Scientists, and Drug Development Professionals

DSPE-PEG-Maleimide 5000 is a cornerstone in the field of advanced drug delivery, particularly in the development of targeted nanomedicines such as liposomes and micelles. Its unique tripartite structure allows for the creation of long-circulating nanoparticles that can be precisely decorated with targeting ligands. This guide provides an in-depth look at the molecular structure of DSPE-PEG-Maleimide 5000, its physicochemical properties, and the experimental logic behind its application.

Core Structure and Functionality

DSPE-PEG-Maleimide 5000 is a linear, heterobifunctional lipid-polymer conjugate.^{[1][2]} Its structure is comprised of three key components, each imparting a critical function:

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This is a saturated phospholipid that serves as the lipid anchor.^{[1][3]} The two long, saturated stearoyl acyl chains (18 carbons each) form a highly hydrophobic tail, which readily integrates into the lipid bilayer of liposomes or the core of micelles.^{[1][4]} The phosphoethanolamine headgroup provides the attachment point for the PEG linker.^[3]
- Polyethylene Glycol (PEG) 5000: A hydrophilic and biocompatible polymer chain with an average molecular weight of 5000 Daltons.^{[5][6][7]} The PEG chain acts as a flexible spacer, creating a hydrated layer on the surface of the nanoparticle.^{[1][8]} This "stealth" layer sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing

recognition and clearance by the mononuclear phagocyte system.[1][8] This significantly prolongs the circulation half-life of the nanoparticle, a crucial factor for effective drug delivery. [1][8][9]

- **Maleimide Group:** This is a highly reactive functional group located at the distal end of the PEG chain.[10][11][12] The maleimide group exhibits high specificity for sulfhydryl (thiol, -SH) groups, which are found in the cysteine residues of proteins and peptides.[1][13][14] This specific reactivity allows for the covalent conjugation of targeting ligands, such as antibodies, antibody fragments, aptamers, or peptides, to the surface of the nanoparticle.[1][8][15] This reaction typically occurs under mild conditions, at a pH range of 6.5-7.5, forming a stable thioether bond.[13][16][17]

The overall structure is therefore amphiphilic, with the hydrophobic DSPE portion anchoring into a lipid core and the hydrophilic PEG-Maleimide portion extending into the aqueous environment, ready for bioconjugation.[1][4]

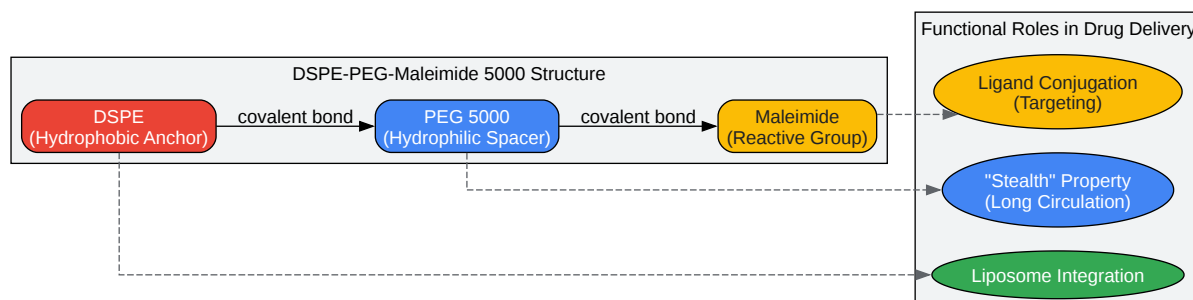
Physicochemical Properties

The properties of DSPE-PEG-Maleimide 5000 are critical to its function in formulating drug delivery systems. Key quantitative data are summarized below.

Property	Value / Description	Reference(s)
Average Molecular Weight	~5937 g/mol (DSPE: ~748 g/mol + PEG: ~5000 g/mol + Maleimide linker)	[18] [19]
CAS Number	474922-22-0	[8] [15] [19]
Appearance	White to off-white solid powder	[15] [20]
Purity	Typically >95%	[3] [19] [20]
Solubility	Soluble in chloroform, methylene chloride, DMF, and DMSO. Soluble in warm water.	[2] [15] [20]
Reactive Group	Maleimide	[20]
Reacts With	Sulfhydryl (-SH) groups	[1] [13] [20]
Optimal Reaction pH	6.5 - 7.5	[13] [16] [17]
Storage Conditions	-20°C in a dry environment, protected from light. Avoid frequent freeze-thaw cycles.	[8] [15] [20]

Molecular and Functional Diagram

The logical relationship between the structural components of DSPE-PEG-Maleimide 5000 and its function in a targeted drug delivery system is illustrated below.



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Caption: Molecular components and corresponding functions of DSPE-PEG-Maleimide 5000.

Experimental Protocols: A General Workflow for Ligand Conjugation

The primary experimental use of DSPE-PEG-Maleimide 5000 is the surface functionalization of lipid-based nanoparticles. Below is a generalized protocol for conjugating a thiol-containing targeting ligand (e.g., a peptide or antibody fragment) to a pre-formed liposome incorporating DSPE-PEG-Maleimide.

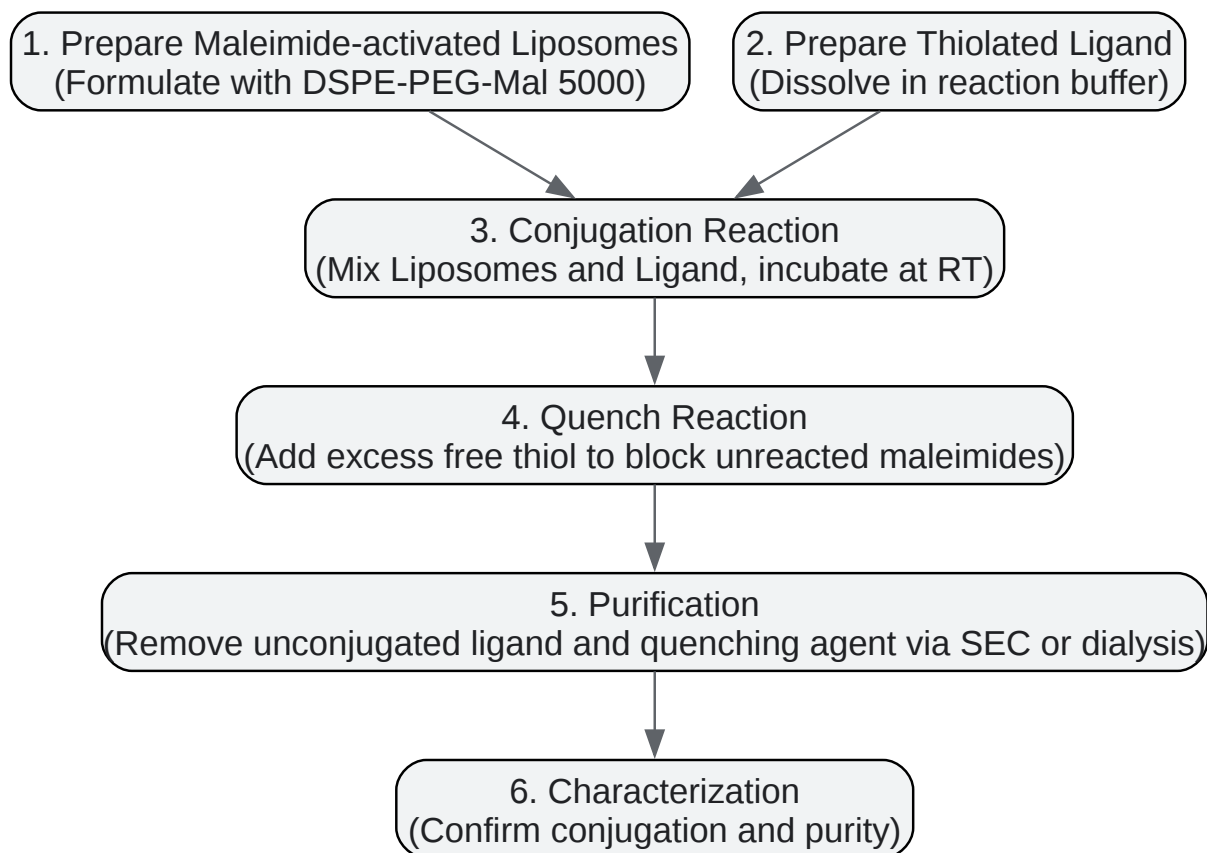
Objective: To covalently attach a targeting ligand to the surface of a liposome.

Materials:

- Pre-formed liposomes containing DSPE-PEG-Maleimide 5000
- Thiolated targeting ligand (e.g., peptide with a terminal cysteine)
- Reaction Buffer: (e.g., HEPES or PBS, pH 6.5-7.5)
- Quenching reagent (e.g., free L-cysteine or β -mercaptoethanol)

- Purification system (e.g., size exclusion chromatography (SEC) column or dialysis cassette)

Workflow Diagram:



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